Cas no 1369891-13-3 (1-Tert-butyl-2-ethyl-4-iodobenzene)

1-Tert-butyl-2-ethyl-4-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- EN300-21673188
- 1-tert-butyl-2-ethyl-4-iodobenzene
- 1369891-13-3
- SCHEMBL22043295
- Benzene, 1-(1,1-dimethylethyl)-2-ethyl-4-iodo-
- 1-Tert-butyl-2-ethyl-4-iodobenzene
-
- MDL: MFCD29096254
- Inchi: 1S/C12H17I/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h6-8H,5H2,1-4H3
- InChI Key: ALZQDSWOPBBAEA-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)CC)C(C)(C)C
Computed Properties
- Exact Mass: 288.03750g/mol
- Monoisotopic Mass: 288.03750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 5
Experimental Properties
- Density: 1.365±0.06 g/cm3(Predicted)
- Boiling Point: 271.8±29.0 °C(Predicted)
1-Tert-butyl-2-ethyl-4-iodobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21673188-0.5g |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 0.5g |
$1449.0 | 2023-09-16 | |
Enamine | EN300-21673188-10.0g |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 10g |
$7988.0 | 2023-05-25 | |
Enamine | EN300-21673188-0.25g |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 0.25g |
$920.0 | 2023-09-16 | |
Aaron | AR0293JQ-5g |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 5g |
$7433.00 | 2023-12-16 | |
Enamine | EN300-21673188-10g |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 10g |
$7988.0 | 2023-09-16 | |
1PlusChem | 1P0293BE-250mg |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 250mg |
$1199.00 | 2023-12-22 | |
1PlusChem | 1P0293BE-10g |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 10g |
$9935.00 | 2023-12-22 | |
Enamine | EN300-21673188-5.0g |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 5g |
$5387.0 | 2023-05-25 | |
Enamine | EN300-21673188-0.05g |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 0.05g |
$493.0 | 2023-09-16 | |
Enamine | EN300-21673188-1.0g |
1-tert-butyl-2-ethyl-4-iodobenzene |
1369891-13-3 | 95% | 1g |
$1857.0 | 2023-05-25 |
1-Tert-butyl-2-ethyl-4-iodobenzene Related Literature
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on 1-Tert-butyl-2-ethyl-4-iodobenzene
1-Tert-butyl-2-ethyl-4-iodobenzene and its Role in Modern Pharmaceutical Chemistry
1-Tert-butyl-2-ethyl-4-iodobenzene, with the CAS number 1369891-13-3, represents a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique combination of functional groups, has garnered attention for its potential applications in drug development and synthetic chemistry. The synthesis and characterization of this compound have been the focus of recent studies, highlighting its versatility in creating complex molecular structures.
The 1-Tert-butyl-2-ethyl-4-iodobenzene molecule features a benzene ring substituted with an iodine atom at the 4-position, an ethyl group at the 2-position, and a tert-butyl group at the 1-position. This structural configuration contributes to its reactivity and functional group diversity. The iodine atom, a key functional group, is particularly noteworthy due to its role in facilitating various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. These reactions are critical in the synthesis of more complex molecules, making this compound a valuable intermediate in pharmaceutical research.
Recent advancements in synthetic methodologies have enabled more efficient and selective synthesis of 1-Tert-butyl-2-ethyl-4-iodobenzene. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, a study published in 2023 in the Journal of Organic Chemistry demonstrated the use of transition metal catalysts to enhance the selectivity of iodination reactions, resulting in higher yields of the desired product. Such developments are crucial for the scalable production of this compound for industrial and research applications.
The 1-Tert-butyl-2-ethyl-4-iodobenzene molecule has also been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit anti-inflammatory properties, which could make it a candidate for the development of new therapeutic agents. A 2022 study in the European Journal of Medicinal Chemistry explored the interaction of this compound with various biological targets, indicating its potential as a lead compound for further drug development. These findings underscore the importance of understanding the biological mechanisms underlying its activity.
In the context of pharmaceutical research, 1-Tert-butyl-2-ethyl-4-iodobenzene serves as a versatile building block for the synthesis of more complex molecules. Its functional groups can be modified through various chemical reactions to create derivatives with enhanced biological activity. For example, the introduction of additional functional groups or the modification of existing ones can lead to the development of compounds with improved pharmacokinetic properties. This adaptability makes it a valuable tool in the design of new drugs.
The synthesis of 1-Tert-butyl-2-ethyl-4-iodobenzene is often carried out using methods that prioritize sustainability and efficiency. Green chemistry principles have been increasingly applied to reduce the environmental impact of its production. A 2023 review in the Green Chemistry journal highlighted the use of catalytic processes and solvent-free conditions to synthesize this compound, which not only reduces waste but also enhances the overall efficiency of the reaction. These approaches align with the growing emphasis on sustainable practices in the pharmaceutical industry.
Furthermore, the characterization of 1-Tert-butyl-2-ethyl-4-iodobenzene has been advanced through the use of modern analytical techniques. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm its structure and purity. These methods provide precise data that are essential for quality control and the development of standardized protocols for its production. The accuracy of these techniques ensures that the compound meets the stringent requirements of pharmaceutical applications.
The potential applications of 1-Tert-butyl-2-ethyl-4-iodobenzene extend beyond traditional pharmaceutical uses. Recent studies have explored its role in the development of new materials, such as polymers and coatings, which could have applications in various industries. For example, a 2023 study in the Advanced Materials journal investigated the use of this compound as a precursor for the synthesis of conductive polymers, demonstrating its potential in the field of materials science. These findings highlight the broad applicability of this compound across different scientific disciplines.
In conclusion, 1-Tert-butyl-2-ethyl-4-iodobenzene with its CAS number 1369891-13-3 is a compound of significant interest in modern chemistry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules. Ongoing research into its biological activities and sustainable synthesis methods continues to expand its potential applications in pharmaceutical and materials science. As the field of organic chemistry evolves, the role of compounds like 1-Tert-butyl-2-ethyl-4-iodobenzene is likely to become even more prominent in the development of new technologies and therapeutic agents.
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